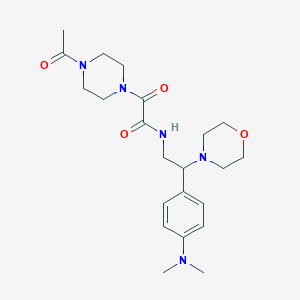

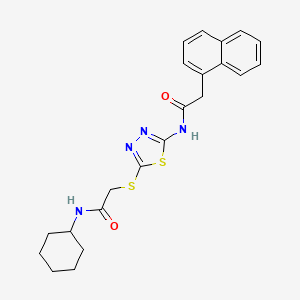

![molecular formula C9H11NO3 B2886952 N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 1262150-79-7](/img/structure/B2886952.png)

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Novel Recovery of Nano-Structured Ceria (CeO2)

The research presented by Veranitisagul et al. (2011) in the "International Journal of Molecular Sciences" explores the use of benzoxazine dimers, which are similar in structure to N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, as novel ligands for rare earth metal ions, such as cerium(III). This study demonstrates the potential of these compounds in the synthesis of single-phase ceria (CeO2) nanoparticles through thermal decomposition of Ce(III)-benzoxazine dimer complexes. The resulting ceria nanoparticles, characterized by their spherical shape and average diameter of 20 nm, highlight the application of these compounds in the preparation of nano-structured materials with potential uses in catalysis and material science Veranitisagul et al., 2011.

Metabolic N-Hydroxylation in Drug Metabolism

Gal, Gruenke, and Castagnoli (1975) investigated the metabolic N-hydroxylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, a compound structurally related to N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, by rabbit liver microsomes. This study provides insights into the metabolic pathways and potential bioactivation of compounds containing the hydroxylamine functional group. Understanding the N-hydroxylation process is crucial for assessing the pharmacokinetics and toxicological profiles of drugs and other xenobiotics Gal et al., 1975.

Mechanisms of Nucleophilic Substitution Reactions

The work by Domingos et al. (2004) in "The Journal of Organic Chemistry" explores the nucleophilic substitution reactions of methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate, shedding light on the chemical behavior of hydroxylamine derivatives. This research is relevant for understanding the reactivity and potential applications of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine in synthetic organic chemistry, particularly in the context of nucleophilic substitution reactions Domingos et al., 2004.

Bioactivation of N-Hydroxy Arylamines and Heterocyclic Amines

Chou, Lang, and Kadlubar (1995) in their study published in "Cancer Research" discuss the bioactivation of N-hydroxy arylamines and heterocyclic amines by human liver sulfotransferases. This research is pertinent to understanding the metabolic activation and potential carcinogenicity of compounds containing the N-hydroxy functional group, which is structurally related to N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine. The findings contribute to the knowledge of enzyme-mediated bioactivation pathways that may influence the toxicity and carcinogenic potential of related compounds Chou et al., 1995.

作用機序

Target of Action

The primary target of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is Thymidylate synthase . This enzyme plays a crucial role in the de novo biosynthesis of the pyrimidine deoxyribonucleotide dTMP, which is essential for DNA replication and repair .

Mode of Action

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is an oxime compound . Oximes are known to react with aldehydes and ketones to form a new compound in an essentially irreversible process . The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The compound contributes to the de novo mitochondrial thymidylate biosynthesis pathway . This pathway is critical for the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair .

Pharmacokinetics

The compound’s molecular weight of 18118854 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Given its target and mode of action, it can be inferred that the compound may influence dna synthesis and repair processes by modulating the activity of thymidylate synthase .

特性

IUPAC Name |

(NE)-N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-3-7(6-10-11)4-9(5-8)13-2/h3-6,11H,1-2H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZCYTHSFYOECU-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=NO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=N/O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

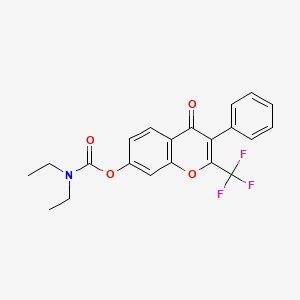

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2886870.png)

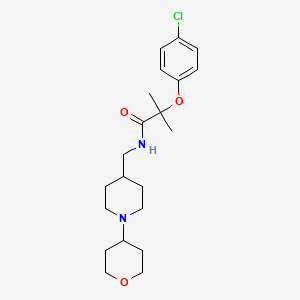

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)

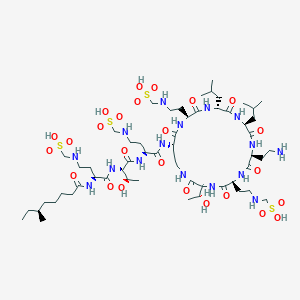

![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)